An In-Depth Technical Guide to (1S,2S)-(+)-2-Benzyloxycyclohexyl Isothiocyanate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (1S,2S)-(+)-2-Benzyloxycyclohexyl Isothiocyanate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate is a chiral synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, combining a rigid cyclohexyl backbone, a bulky benzyloxy group, and a reactive isothiocyanate moiety, makes it a valuable tool for introducing stereospecificity and biological activity into novel molecules. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, its chemical reactivity, and its potential applications in drug discovery and asymmetric synthesis.
Core Physicochemical Properties
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate is a viscous liquid, appearing as a clear, colorless to pale yellow substance.[1] Its chirality arises from the (1S,2S) stereochemistry of the substituted cyclohexane ring, which is crucial for its applications in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NOS | [1] |
| Molecular Weight | 247.36 g/mol | [2] |
| CAS Number | 737000-89-4 | [1] |
| Appearance | Clear colorless to pale yellow viscous liquid | [1] |
| Purity (GC) | ≥96.0% | [1] |
| Refractive Index | 1.5655-1.5705 @ 20°C | [1] |
| Solubility | Insoluble in water; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol. | [3] |
Below is the chemical structure of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate.
Caption: Chemical Structure of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate.
Synthesis of Chiral Isothiocyanates
A plausible synthetic pathway starting from the corresponding chiral amino alcohol, (1S,2S)-2-benzyloxycyclohexylamine, is outlined below.
Caption: General reaction of the isothiocyanate with an amine.
Potential Biological Mechanisms of Action
Isothiocyanates as a class of compounds are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [9][10]These effects are often attributed to their ability to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.
-
Anticancer Activity: Many isothiocyanates induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that feed tumors). [11]They can also modulate the activity of phase I and phase II detoxification enzymes, which can help to eliminate potential carcinogens from the body. [11]* Antimicrobial Properties: Isothiocyanates have demonstrated broad-spectrum antibacterial activity. [12][13]Their mechanism of action can involve disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with quorum sensing, a form of bacterial communication. [12]* Anti-inflammatory Effects: Some isothiocyanates can act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. [14][15] While the specific biological activity of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate has not been extensively studied, its chemical nature suggests it could be a promising candidate for investigation in these areas. The chirality of the molecule is particularly significant, as the biological activity of chiral compounds is often enantiomer-dependent. [16]
Applications in Drug Discovery and Organic Synthesis
The unique combination of chirality and reactivity makes (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate a valuable tool for researchers.
-
Chiral Derivatizing Agent: It can be used as a chiral derivatizing agent to determine the enantiomeric purity of amines and other nucleophiles using techniques like NMR or HPLC. [17][18]The reaction with a chiral amine would produce a mixture of diastereomers that can be distinguished spectroscopically or chromatographically.
-
Asymmetric Synthesis: The chiral thioureas formed from its reaction with amines can be used as organocatalysts in a variety of asymmetric transformations.
-
Medicinal Chemistry: This compound serves as a versatile scaffold for the synthesis of novel, chiral drug candidates. The isothiocyanate group can be used to covalently link the chiral cyclohexyl moiety to a biological target or to another part of a larger molecule. The benzyloxy group can be modified to fine-tune the compound's steric and electronic properties. Its potential applications span various therapeutic areas, including oncology and infectious diseases. [19][20]
Experimental Protocols
Synthesis of a Chiral Thiourea Derivative
This protocol describes a general procedure for the reaction of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate with a primary amine.
Materials:
-
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (optional, but recommended)
Procedure:
-
Dissolve 1.0 equivalent of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate in anhydrous DCM in a round-bottom flask.
-
Under a nitrogen or argon atmosphere, add 1.05 equivalents of the primary amine dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chiral thiourea. [21]
Characterization
The identity and purity of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate and its derivatives can be confirmed using standard analytical techniques.
-
Gas Chromatography (GC): To determine the purity of the isothiocyanate. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting material and the synthesized thiourea derivative.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To assess the enantiomeric purity of the isothiocyanate and to separate diastereomeric products.
Conclusion
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry and the reactivity of the isothiocyanate group allow for the creation of complex, chiral molecules with potential biological activity. While specific research on this compound is limited, the well-established chemistry of chiral isothiocyanates provides a strong foundation for its application in the development of novel therapeutics and asymmetric catalytic systems.
References
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